![molecular formula C25H26N2O3S B2801396 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954709-19-4](/img/structure/B2801396.png)
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure analysis of the compound is not available in the search results. Typically, such analysis would involve techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are not available in the search results. Such properties typically include color, density, hardness, melting point, boiling point, and solubility .科学的研究の応用
Solid-Phase Synthesis Techniques
A significant application of tetrahydroisoquinoline derivatives involves their synthesis through solid-phase techniques. The solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides using carboxyl-supported, o-alkylated tyrosine esters in a Pictet-Spengler reaction represents a notable advancement. This method enables the efficient production of complex molecules, illustrating the compound's utility in synthetic organic chemistry and drug discovery processes (Kane et al., 2004).
Enantioselective Syntheses
The compound and its derivatives have also been utilized in the enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, demonstrating its relevance in producing enantiomerically pure compounds. This is crucial for the development of pharmaceuticals where the activity often depends on the chirality of the molecules (Mons et al., 2014).
Pharmacological Applications
On the pharmacological front, derivatives of this compound have been synthesized and evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), showcasing the compound's potential in therapeutic applications. Such derivatives offer insights into the design of selective inhibitors with the capability to cross the blood-brain barrier, highlighting the compound's application in neurological disorders (Grunewald et al., 2005).
Anticancer Activity
Furthermore, 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, structurally related to the compound , have been developed as potent histone deacetylase (HDAC) inhibitors. These inhibitors display cytotoxicity to cancer cells, underscoring the compound's applicability in cancer research and potential treatment strategies (Liu et al., 2015).
Drug Metabolism Studies
Lastly, the compound's derivatives have been studied in the context of drug metabolism, where microbial-based surrogate biocatalytic systems were used to generate mammalian metabolites. This application is vital for understanding the metabolic fate of drug candidates and designing compounds with favorable pharmacokinetic profiles (Zmijewski et al., 2006).
Safety and Hazards
作用機序
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Once the targets are identified, the affected pathways and their downstream effects can be better elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects are typically determined through in vitro and in vivo studies once the compound’s targets and mode of action are identified .
特性
IUPAC Name |
4-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-2-16-31(29,30)27-15-14-21-12-13-24(17-23(21)18-27)26-25(28)22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-13,17H,2,14-16,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJFSIMOOVEVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。